

2-Fluoro-5-methylbenzoyl chloride CAS number 135564-61-3

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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzoyl chloride

Cat. No.: B154846

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An In-depth Technical Guide to **2-Fluoro-5-methylbenzoyl Chloride** for Researchers and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3) is a specialized acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its utility, particularly for researchers, scientists, and drug development professionals, stems from a unique combination of structural features: a highly reactive acyl chloride group, a strategically placed fluorine atom, and a methyl group on an aromatic scaffold. The acyl chloride facilitates efficient coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules—a sought-after attribute in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications, grounded in established chemical principles and safety protocols.

Core Chemical and Physical Properties

The physical and chemical properties of **2-Fluoro-5-methylbenzoyl chloride** dictate its handling, storage, and application in synthesis. These foundational data points are essential for experimental design and safety assessments.

Property	Value
CAS Number	135564-61-3 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₆ CIFO [2] [3] [4]
Molecular Weight	172.58 g/mol [2] [3]
Appearance	Clear, colorless liquid [1]
Boiling Point	215.1 ± 20.0 °C (Predicted) [1] [2] [4]
Density	1.265 ± 0.06 g/cm ³ (Predicted) [1] [2] [4]
Refractive Index	1.5335 [1] [2]
Flash Point	83.9 °C [2]

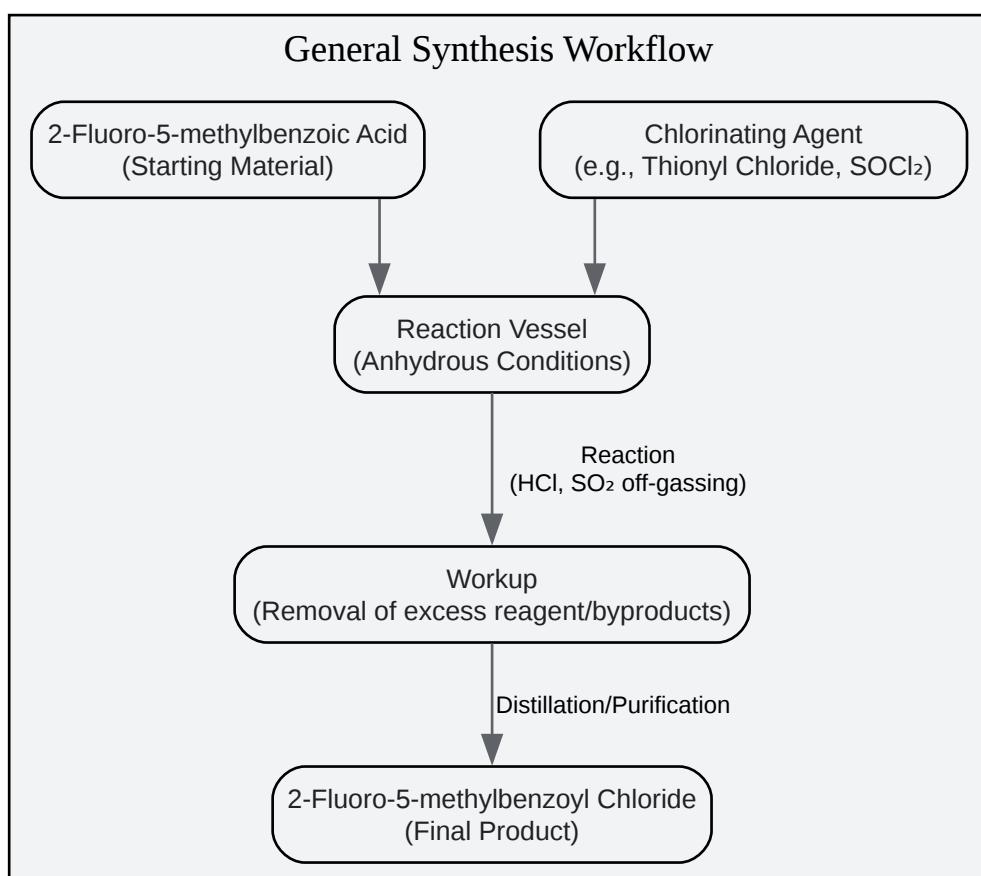
Spectroscopic data is fundamental for confirming the identity and purity of the reagent before its use in a synthetic sequence. While specific spectra for this exact compound are not universally published, the expected signals can be inferred from its structure and data for similar compounds like 2-fluorobenzoyl chloride.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- ¹H NMR: Protons on the aromatic ring would appear as distinct multiplets, with their chemical shifts and coupling constants influenced by the adjacent fluoro, methyl, and acyl chloride groups. The methyl protons would present as a singlet.
- ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (highly deshielded), aromatic carbons (with C-F coupling), and the methyl carbon.
- IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1780-1815 cm⁻¹.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for benzoyl chlorides. [\[9\]](#)

Synthesis and Mechanism

2-Fluoro-5-methylbenzoyl chloride is most commonly synthesized from its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid (CAS 321-12-0).[2] The conversion is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.

The use of thionyl chloride is a robust and widely adopted method.[10] The carboxylic acid is treated with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the acyl chloride along with gaseous byproducts (SO_2 and HCl), which are easily removed.[11]



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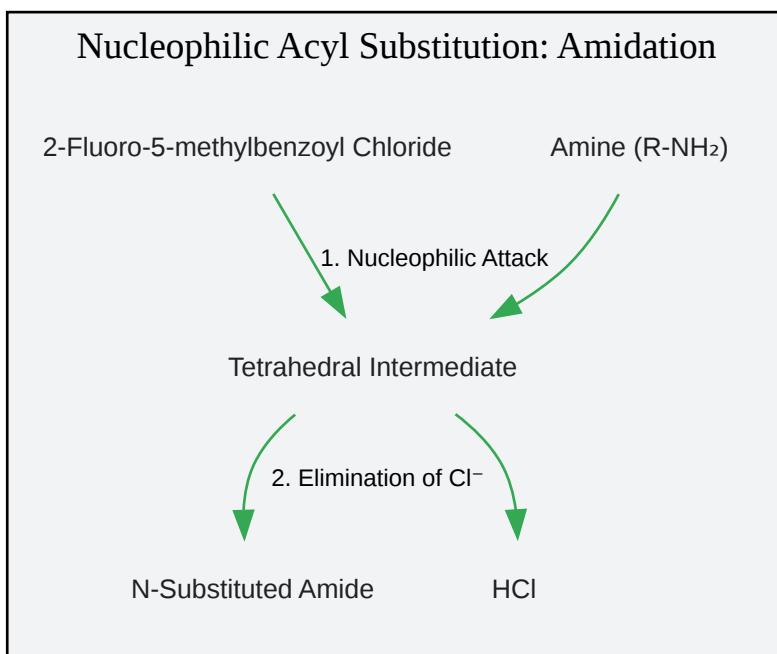
Caption: General workflow for the synthesis of **2-Fluoro-5-methylbenzoyl chloride**.

Chemical Reactivity: A Hub for Molecular Elaboration

The reactivity of **2-Fluoro-5-methylbenzoyl chloride** is dominated by the electrophilic nature of the carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[12] The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The fluorine and methyl substituents on the aromatic ring modulate the electronic properties but the primary site of reaction remains the acyl chloride functional group.

Amide Bond Formation (Amidation)

The reaction with primary or secondary amines to form amides is one of the most critical applications of this reagent in drug discovery. Amide bonds form the backbone of peptides and are present in a vast number of pharmaceutical agents. The reaction is typically rapid and high-yielding.[13][14][15]



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Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Experimental Protocol: General Amidation

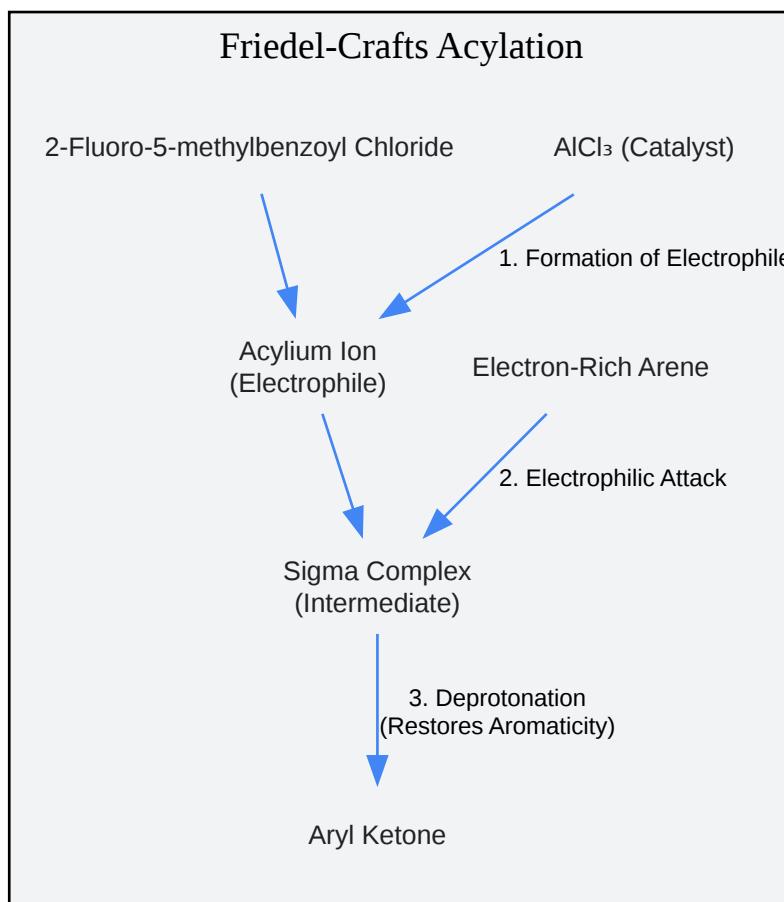
- Preparation: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar). The base

is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]

- Cooling: Cool the solution to 0 °C using an ice-water bath to manage the typically exothermic reaction.
- Addition: Add a solution of **2-Fluoro-5-methylbenzoyl chloride** (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution over 15-30 minutes.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
- Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Friedel-Crafts Acylation

This reagent can be used to introduce the 2-fluoro-5-methylbenzoyl group onto an electron-rich aromatic ring through Friedel-Crafts acylation.[16][17] This reaction forms a C-C bond and produces an aryl ketone, a valuable scaffold for further synthetic modifications. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.



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Caption: Key steps in the Friedel-Crafts acylation reaction pathway.

Experimental Protocol: Friedel-Crafts Acylation

- Setup: Charge a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser with anhydrous aluminum chloride (AlCl_3 , 1.1-1.3 eq) and an anhydrous solvent (e.g., CS_2 , nitrobenzene, or 1,2-dichloroethane) under an inert atmosphere.
- Addition of Arene: Add the electron-rich aromatic substrate (1.0 eq) to the stirred suspension.
- Addition of Acyl Chloride: Add **2-Fluoro-5-methylbenzoyl chloride** (1.0 eq) dropwise at a temperature that maintains control of the reaction (often starting at 0-5 °C).^[17]
- Reaction: After the addition is complete, the mixture may be stirred at room temperature or heated (e.g., to 60°C under reflux) to drive the reaction to completion.^[17]

- **Workup:** Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
- **Extraction and Purification:** Separate the organic layer. Extract the aqueous layer with a suitable solvent. Combine the organic layers, wash, dry, and concentrate. Purify the resulting aryl ketone product by distillation or chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **2-Fluoro-5-methylbenzoyl chloride** lies in its role as a versatile building block for synthesizing biologically active compounds. Its precursor, 2-fluoro-5-methylbenzoic acid, is utilized in the synthesis of potent and selective inhibitors for various biological targets.

- **Kinase Inhibitors:** The parent acid has been used to synthesize benzoxazepinones, which act as highly potent and selective inhibitors of RIP1 kinase, a target for inflammatory diseases.[18] The acyl chloride is the activated form used to create the initial amide linkage in such syntheses.
- **Adenylyl Cyclase Inhibitors:** It is also a key component in the synthesis of pyrimidinone derivatives that selectively inhibit adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[18]
- **General Pharmaceutical Scaffolds:** The 2-fluoro-5-methylbenzoyl moiety is a valuable scaffold. The fluorine atom can increase lipophilicity and block metabolic oxidation at the ortho position, improving the pharmacokinetic profile of a drug candidate.[19][20]

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[12] **2-Fluoro-5-methylbenzoyl chloride** is classified as a corrosive liquid.[21]

Hazard Class	Description
Corrosivity	Causes severe skin burns and eye damage. [21] [22]
Reactivity with Water	Reacts violently with water and moisture to release corrosive and toxic hydrogen chloride (HCl) gas. [12] [23]
Inhalation Toxicity	Vapors and mists are irritating to the respiratory system. [21] It is a lachrymator (tear-inducing agent). [12] [24]

Safe Handling Procedures

- Ventilation: Always handle **2-Fluoro-5-methylbenzoyl chloride** inside a certified chemical fume hood to avoid inhalation of vapors.[\[12\]](#)[\[25\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[\[21\]](#)[\[25\]](#)
- Anhydrous Conditions: All reactions must be performed under anhydrous (dry) conditions using flame-dried glassware and an inert atmosphere (N₂ or Ar) to prevent violent reaction with moisture.[\[12\]](#)
- Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning up. Do not use water.[\[23\]](#)

Storage Requirements

- Container: Store in a tightly sealed container, often under an inert atmosphere, to prevent contact with air and moisture.[\[12\]](#)[\[25\]](#)[\[26\]](#)
- Location: Keep in a cool, dry, well-ventilated area designated for corrosive materials.[\[25\]](#)[\[27\]](#)
- Incompatibilities: Store away from water, alcohols, amines, strong bases, and metals.[\[12\]](#)[\[22\]](#)[\[23\]](#)

Conclusion

2-Fluoro-5-methylbenzoyl chloride, CAS 135564-61-3, is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. Its high reactivity, governed by the acyl chloride group, allows for the efficient construction of amide and carbon-carbon bonds. Simultaneously, the incorporated fluorine atom provides a strategic advantage for tuning the properties of target molecules in drug discovery programs. A thorough understanding of its properties, reactivity, and stringent handling requirements is paramount for its safe and effective utilization, empowering scientists to build the complex molecular architectures that drive scientific advancement.

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